molecular formula C11H14BrNS B1526822 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine CAS No. 1248501-25-8

2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine

Cat. No. B1526822
CAS RN: 1248501-25-8
M. Wt: 272.21 g/mol
InChI Key: QZKDADRRVBBPHI-UHFFFAOYSA-N
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Description

“2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . This particular compound also contains a 4-bromophenyl group and a sulfanyl group attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the search results, pyrrolidine derivatives in general are known to be involved in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

Structural Diversity and Guest Inclusion Properties

Research on sulfur-bridged bis-pyridine ligands, similar in nature to the core structure of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine, has shown that these compounds can form metal complexes with diverse structures, including macrocycles, zigzags, helices, and rhomboids. The twisted structure and axial chirality of these ligands contribute to their structural diversity and guest inclusion properties, indicating potential applications in materials science and coordination chemistry (Horikoshi & Mochida, 2006).

Versatility in Drug Discovery

Pyrrolidine, a core component of this compound, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. This versatility facilitates the design of new pyrrolidine compounds with diverse biological profiles, highlighting its importance in drug discovery processes (Li Petri et al., 2021).

Electrochemical Behavior in Flotation Processes

The electrochemical behavior of pyrite, a process relevant to the structural relatives of this compound, is crucial in sulfide flotation. Understanding the electrochemical interactions during flotation can inform the development of more efficient extraction and processing techniques for valuable minerals, indicating the compound's potential applications in mineral processing and environmental remediation (Moslemi & Gharabaghi, 2017).

Contributions to Analytical Chemistry

Compounds similar to this compound have been studied for their utility in analytical chemistry, particularly in the development of optical sensors. Pyrimidine derivatives, which share structural features with the compound , have been used as sensing materials due to their ability to form both coordination and hydrogen bonds. This suggests potential applications in the development of new sensors for environmental monitoring, food safety, and biomedical diagnostics (Jindal & Kaur, 2021).

Future Directions

The future directions for “2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine” and similar compounds likely involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .

properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDADRRVBBPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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